molecular formula C13H15BrFNO B8167515 (5-Bromo-2-fluoro-4-methylphenyl)(piperidin-1-yl)methanone

(5-Bromo-2-fluoro-4-methylphenyl)(piperidin-1-yl)methanone

Cat. No.: B8167515
M. Wt: 300.17 g/mol
InChI Key: RYZHEPNVUAITGN-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-4-methylphenyl)(piperidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a bromine, fluorine, and methyl group on a phenyl ring, along with a piperidinyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoro-4-methylphenyl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-fluoro-4-methylphenyl to introduce the bromine atom at the 5-position. This is followed by the introduction of the piperidinyl group through a nucleophilic substitution reaction. The final step involves the formation of the methanone moiety, often achieved through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-4-methylphenyl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The methanone moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitutions, while electrophilic substitutions may use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-Bromo-2-fluoro-4-methylphenyl)(piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-4-methylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-fluoro-4-methylphenyl)(piperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a methanone.

    (5-Bromo-2-fluoro-4-methylphenyl)(piperidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone.

    (5-Bromo-2-fluoro-4-methylphenyl)(piperidin-1-yl)propanone: Similar structure but with a propanone group instead of a methanone.

Uniqueness

(5-Bromo-2-fluoro-4-methylphenyl)(piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine, fluorine, and methyl groups on the phenyl ring, along with the piperidinyl and methanone moieties, make it a versatile compound for various applications.

Properties

IUPAC Name

(5-bromo-2-fluoro-4-methylphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO/c1-9-7-12(15)10(8-11(9)14)13(17)16-5-3-2-4-6-16/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZHEPNVUAITGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)N2CCCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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